molecular formula C15H14FNO4S B4651298 METHYL 3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE

METHYL 3-[(2-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE

Cat. No.: B4651298
M. Wt: 323.3 g/mol
InChI Key: UDTOMEPGQJNGBI-UHFFFAOYSA-N
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Description

Methyl 3-[(2-fluorophenyl)methanesulfonamido]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-fluorophenylmethanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-fluorophenyl)methanesulfonamido]benzoate typically involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 2-fluorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-fluorophenylmethanesulfonamide.

    Esterification: The sulfonamide intermediate is then reacted with methyl 3-aminobenzoate under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-fluorophenyl)methanesulfonamido]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major product is 3-[(2-fluorophenyl)methanesulfonamido]benzoic acid.

    Reduction: The major product is methyl 3-[(2-fluorophenyl)methanesulfonamido]benzylamine.

Scientific Research Applications

Methyl 3-[(2-fluorophenyl)methanesulfonamido]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of methyl 3-[(2-fluorophenyl)methanesulfonamido]benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-fluorophenyl)methanesulfonamido]benzoate
  • Methyl 3-[(2-chlorophenyl)methanesulfonamido]benzoate
  • Methyl 3-[(2-bromophenyl)methanesulfonamido]benzoate

Uniqueness

Methyl 3-[(2-fluorophenyl)methanesulfonamido]benzoate is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability compared to its chloro- or bromo-substituted analogs. The fluorine atom can also influence the compound’s electronic properties, potentially leading to different biological activities.

Properties

IUPAC Name

methyl 3-[(2-fluorophenyl)methylsulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-21-15(18)11-6-4-7-13(9-11)17-22(19,20)10-12-5-2-3-8-14(12)16/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTOMEPGQJNGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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